molecular formula C26H26N2O5 B2534957 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide CAS No. 851403-56-0

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide

Cat. No.: B2534957
CAS No.: 851403-56-0
M. Wt: 446.503
InChI Key: XFSWDTDALTWSIO-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediates

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide, due to its complex quinoline structure, plays a significant role in the synthesis of pharmaceutically active compounds. For instance, intermediates like 3-substituted octahydrobenzo[g]quinolines, integral to pharmaceutical manufacturing, can be synthesized using related compounds. Efficient large-scale manufacturing processes involve starting materials like 1,6-dimethoxynaphthalene, indicating the compound's importance in practical and scalable synthesis routes for pharmaceuticals (Bänziger et al., 2000).

Metabolite Synthesis

Additionally, compounds with structural similarities have been used to synthesize metabolites of various drugs, showcasing their utility in understanding drug metabolism and pharmacokinetics. For example, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) metabolites have been efficiently synthesized, offering insights into drug modification and optimization (Mizuno et al., 2006).

Structural Studies and Co-crystals

Structural studies of quinoline derivatives, including those forming amide bonds, have led to the discovery of co-crystals with significant properties. These studies contribute to the understanding of molecular interactions and the design of materials with desired physical and chemical properties. For instance, the structural analysis of quinoline derivatives forming co-crystals with aromatic diols has provided insights into the molecular arrangements conducive to specific functions (Karmakar et al., 2009).

Cytotoxic Activity

The carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, have been investigated for their cytotoxic activity against various cancer cell lines. This research area highlights the compound's potential in contributing to the development of new anticancer agents, underscoring its significance in medicinal chemistry and oncology research (Deady et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, characterization, and potential uses of this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide involves the condensation of 2-ethoxynaphthalene-1-carboxylic acid with 2-aminoethyl-5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate, followed by the acylation of the resulting intermediate with ethyl chloroformate.", "Starting Materials": [ "2-ethoxynaphthalene-1-carboxylic acid", "2-aminoethyl-5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate", "ethyl chloroformate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-ethoxynaphthalene-1-carboxylic acid (1.0 equiv) and 2-aminoethyl-5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate (1.1 equiv) in dichloromethane and add triethylamine (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add ethyl chloroformate (1.1 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate in water. Extract the organic layer with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 4: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide as a white solid." ] }

CAS No.

851403-56-0

Molecular Formula

C26H26N2O5

Molecular Weight

446.503

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C26H26N2O5/c1-4-33-21-10-9-16-7-5-6-8-18(16)23(21)26(30)27-14-13-17-15-19-20(31-2)11-12-22(32-3)24(19)28-25(17)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

XFSWDTDALTWSIO-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=CC(=C4NC3=O)OC)OC

solubility

not available

Origin of Product

United States

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